N-(4-butylphenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides. This compound features a butyl group attached to a phenyl ring, along with a methoxy group on the benzamide structure. Its unique structure allows for various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
N-(4-butylphenyl)-2-methoxybenzamide is classified as an aryl amide due to its structural characteristics, which include an aromatic ring and an amide functional group. It falls within the broader category of benzamide derivatives, which are known for their diverse biological activities and potential therapeutic uses.
The synthesis of N-(4-butylphenyl)-2-methoxybenzamide typically follows a multi-step process:
The reaction conditions typically require solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine may be used to facilitate the reaction. The product is purified using techniques such as flash chromatography or recrystallization .
The molecular structure of N-(4-butylphenyl)-2-methoxybenzamide can be represented as follows:
The compound's structure can be analyzed using various spectroscopic techniques:
N-(4-butylphenyl)-2-methoxybenzamide can participate in several chemical reactions due to its functional groups:
Reactions involving this compound are typically monitored using chromatographic techniques to assess purity and yield, with conditions adjusted based on desired outcomes .
The mechanism of action for N-(4-butylphenyl)-2-methoxybenzamide largely depends on its biological targets, which may include enzyme inhibition or receptor modulation.
Quantitative data on binding affinities and biological activities are typically obtained through in vitro assays and may vary based on structural modifications .
Relevant data regarding solubility and stability are crucial for practical applications in drug formulation and development .
N-(4-butylphenyl)-2-methoxybenzamide has potential applications in various scientific fields:
N-(4-butylphenyl)-2-methoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the ortho-position (C2) and a 4-butylphenyl moiety attached to the amide nitrogen. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol. The structure comprises two distinct aromatic rings connected by a carboxamide bridge (–C(O)NH–). The ortho-methoxy group on the benzoyl fragment introduces steric constraints that influence molecular conformation and intermolecular interactions, while the para-butyl chain on the aniline ring enhances lipophilicity, as reflected in its predicted logP value of ~4.5 [7] [8].
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁NO₂ |
Molecular Weight | 283.37 g/mol |
Predicted logP | ~4.5 |
Hydrogen Bond Acceptors | 3 (amide O, methoxy O, amide N) |
Hydrogen Bond Donors | 1 (amide N–H) |
Rotatable Bonds | 6 (butyl chain, amide bond) |
This scaffold shares structural homology with bioactive 2-methoxybenzamides like N-(4-cyanophenyl)-2-methoxybenzamide (C₁₅H₁₂N₂O₂) and 4-methoxybenzamide (C₈H₉NO₂, melting point: 164–167°C) [7] [8]. The butylphenyl substituent differentiates it from simpler analogs, contributing to enhanced membrane permeability and target binding.
The exploration of 2-methoxybenzamide derivatives accelerated in the 2010s, driven by their potential as kinase inhibitors and modulators of signaling pathways. Early work focused on unsubstituted benzamides, but introducing ortho-methoxy groups proved critical for bioactivity. For example, compound libraries featuring 2-methoxybenzamide cores were synthesized to target the Hedgehog (Hh) signaling pathway—a key regulator in cancers like medulloblastoma and basal cell carcinoma .
A breakthrough emerged with compound 21 (N-(4-cyanophenyl)-2-methoxybenzamide derivative), which exhibited nanomolar inhibition (IC₅₀ = 0.03 μM) of Hh signaling by disrupting Smoothened (Smo) receptor trafficking . This discovery underscored the scaffold’s capacity to overcome drug resistance in mutant Smo variants (e.g., D477G), a limitation of first-generation inhibitors like vismodegib. Parallel work in patent literature (e.g., WO2022056100A1) highlighted 2-methoxybenzamides as intermediates for synthesizing pyrazole-carboxamide therapeutics, leveraging their hydrogen-bonding capability for enhanced target engagement [6].
This compound exemplifies strategic molecular design in drug discovery:
Table 2: Bioactive 2-Methoxybenzamide Derivatives
Compound | Activity | Key Feature |
---|---|---|
N-(4-butylphenyl)-2-methoxybenzamide | Under investigation | Lipophilic butyl chain |
Hh Inhibitor (Compound 21) | IC₅₀: 0.03 μM (Hh pathway) | Nicotinamide linker |
Anti-HCV Compound 23 | IC₅₀: 0.57 μM | N-phenylacetophenone |
F264-0255 (ChemDiv) | Cardiovascular screening | Chromenone core |
The scaffold’s synthetic flexibility enables rapid diversification for structure-activity relationship (SAR) studies, accelerating the development of optimized therapeutic candidates.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1